molecular formula C18H25ClN2O2S2 B4673106 1-(1-adamantyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine

1-(1-adamantyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine

Cat. No.: B4673106
M. Wt: 401.0 g/mol
InChI Key: PUIKAFGCEJNGPC-UHFFFAOYSA-N
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Description

1-(1-Adamantyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine is a complex organic compound characterized by the presence of an adamantyl group, a piperazine ring, and a thienyl sulfonyl moiety

Properties

IUPAC Name

1-(1-adamantyl)-4-(5-chlorothiophen-2-yl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O2S2/c19-16-1-2-17(24-16)25(22,23)21-5-3-20(4-6-21)18-10-13-7-14(11-18)9-15(8-13)12-18/h1-2,13-15H,3-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIKAFGCEJNGPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C23CC4CC(C2)CC(C4)C3)S(=O)(=O)C5=CC=C(S5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1-adamantyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Adamantyl Intermediate: The adamantyl group can be introduced through the reaction of adamantane with a suitable halogenating agent, such as bromine or chlorine, to form 1-adamantyl halide.

    Synthesis of the Piperazine Derivative: The piperazine ring is then functionalized with the adamantyl group through nucleophilic substitution, resulting in 1-(1-adamantyl)piperazine.

    Introduction of the Thienyl Sulfonyl Group: The final step involves the sulfonylation of the piperazine derivative with 5-chloro-2-thienyl sulfonyl chloride under basic conditions to yield the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-(1-Adamantyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.

Scientific Research Applications

1-(1-Adamantyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: It may be used in the development of new materials with unique physical and chemical properties.

Mechanism of Action

The mechanism of action of 1-(1-adamantyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric bulk, which can influence binding affinity and selectivity. The sulfonyl group may participate in hydrogen bonding or electrostatic interactions, while the piperazine ring can enhance solubility and bioavailability.

Comparison with Similar Compounds

1-(1-Adamantyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine can be compared with other compounds that have similar structural features:

    1-(1-Adamantyl)piperazine: Lacks the thienyl sulfonyl group, resulting in different chemical and biological properties.

    4-[(5-Chloro-2-thienyl)sulfonyl]piperazine: Lacks the adamantyl group, which affects its steric and electronic characteristics.

    1-(1-Adamantyl)-4-sulfonylpiperazine:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-adamantyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine
Reactant of Route 2
1-(1-adamantyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine

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